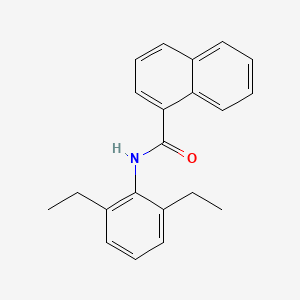

N-(2,6-Diethylphenyl)-1-naphthamide

Description

N-(2,6-Diethylphenyl)-1-naphthamide is an aromatic amide derivative characterized by a naphthyl group (C₁₀H₇) linked via a carbonyl group to a 2,6-diethylphenyl substituent. The diethyl groups at the phenyl ring’s 2- and 6-positions likely influence steric and electronic properties, affecting solubility, stability, and biological interactions.

Properties

CAS No. |

541521-28-2 |

|---|---|

Molecular Formula |

C21H21NO |

Molecular Weight |

303.4 g/mol |

IUPAC Name |

N-(2,6-diethylphenyl)naphthalene-1-carboxamide |

InChI |

InChI=1S/C21H21NO/c1-3-15-10-7-11-16(4-2)20(15)22-21(23)19-14-8-12-17-9-5-6-13-18(17)19/h5-14H,3-4H2,1-2H3,(H,22,23) |

InChI Key |

QCOFEVOCLLATQC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Diethylphenyl)-1-naphthamide typically involves the reaction of 2,6-diethylaniline with 1-naphthoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:

2,6-diethylaniline+1-naphthoyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents such as dichloromethane or toluene can facilitate the reaction, and the product can be purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Diethylphenyl)-1-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated derivatives.

Scientific Research Applications

N-(2,6-Diethylphenyl)-1-naphthamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2,6-Diethylphenyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Functional Group Variations

The compound’s closest analogs include chloroacetamide herbicides and phenyl-substituted amides (Table 1). Key differences lie in functional groups and substituents:

Table 1: Structural and Functional Comparison

Key Observations:

- Diethyl vs. Dimethyl Substituents : The 2,6-diethylphenyl group in the target compound introduces greater steric bulk compared to the 2,6-dimethylphenyl group in N-(2,6-dimethylphenyl) acetamide . This may enhance lipid solubility but reduce crystallinity.

- Naphthamide vs. Chloroacetamide : Unlike Alachlor and Butachlor—chlorinated acetamides with methoxy-/butoxymethyl groups—the target compound lacks a chlorine atom and instead features a naphthyl moiety. This structural divergence suggests differences in biological activity; chloroacetamides inhibit fatty acid synthesis in weeds, while the naphthyl group may confer UV stability or alternative binding modes .

- Applications : Alachlor and Butachlor are pre-emergent herbicides, whereas the naphthamide’s applications remain speculative. Its aromaticity could suit photostable agrochemicals or kinase inhibitors in drug discovery.

Physicochemical Properties (Inferred)

- Solubility : The naphthyl group’s hydrophobicity likely reduces water solubility compared to acetamides like Alachlor. Diethyl substituents may further decrease polarity relative to dimethyl analogs .

- Stability : The absence of a labile chlorine atom (as in chloroacetamides) could enhance environmental persistence. The naphthyl group may also resist photodegradation better than aliphatic chains .

Research Findings and Hypotheses

- Herbicidal Activity: Chloroacetamides (e.g., Alachlor) target very-long-chain fatty acid elongases in plants. The target compound’s lack of chlorine and distinct amide structure may limit herbicidal efficacy but opens possibilities for novel mechanisms .

- Steric Effects : Diethyl groups may hinder enzyme binding compared to smaller methyl substituents, as seen in studies on N-(2,6-dimethylphenyl) acetamide derivatives .

- Synthetic Flexibility : The naphthamide scaffold could serve as a platform for introducing sulfonamide or heterocyclic groups to modulate bioactivity.

Notes

Data Limitations : Direct experimental data on this compound are scarce; comparisons rely on structural analogs.

Extrapolation Risks : Properties and applications are hypothesized based on substituent effects and may require validation.

Research Gaps : Further studies on synthesis, crystallography, and bioassays are needed to confirm theoretical predictions.

Biological Activity

N-(2,6-Diethylphenyl)-1-naphthamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C21H21NO, with a molecular weight of approximately 313.39 g/mol. The compound features a naphthalene ring substituted with an amide functional group and a diethyl-substituted phenyl ring. The unique arrangement of the ethyl groups enhances its steric properties, influencing its biological interactions compared to similar compounds.

Biological Activity

Research indicates that this compound exhibits diverse biological activities, including antimicrobial and anticancer properties. Below are key findings regarding its biological activity:

Antimicrobial Activity

- Effectiveness : The compound has shown effectiveness against various bacterial strains. Studies suggest it inhibits bacterial growth by disrupting cell membranes or interfering with metabolic pathways.

- Mechanism : The antimicrobial activity is attributed to the compound's ability to form stable complexes with bacterial enzymes, leading to inhibition of their catalytic activity.

Anticancer Properties

- Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest in specific cancer types.

- Mechanism : The compound interacts with cellular pathways involved in cancer progression, potentially activating intrinsic apoptotic pathways.

Summary of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |

| Anticancer | Induction of apoptosis in cancer cells | Cell cycle arrest and apoptosis induction |

Case Study: Anticancer Activity

In a study examining the anticancer effects on human breast cancer cells (MCF-7), researchers observed significant reductions in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed increased apoptotic markers in treated cells compared to control groups, suggesting activation of intrinsic apoptotic pathways.

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound can form stable complexes with target enzymes, inhibiting their catalytic activity and affecting downstream metabolic processes.

- Receptor Binding : Interaction with specific receptors modulates crucial signaling pathways for cellular functions such as growth and survival.

Synthesis and Applications

The synthesis of this compound typically involves the reaction between 2,6-diethyl-aniline and naphthoyl chloride in the presence of a base like triethylamine. This method allows for high-purity compounds suitable for biological testing.

The compound serves not only as a significant entity in medicinal chemistry but also as a building block for synthesizing more complex organic molecules. Its applications extend into pharmaceuticals, where it may act as a lead compound for developing new drugs targeting microbial infections or cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.